molecular formula C35H63NO16 B8106423 Mal-PEG12-t-butyl ester

Mal-PEG12-t-butyl ester

Cat. No.: B8106423
M. Wt: 753.9 g/mol
InChI Key: UOLVSDMGPTZENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG12-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG12-t-butyl ester is synthesized through a series of chemical reactions involving the conjugation of maleimide and t-butyl ester groups to a polyethylene glycol chain. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG12-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG12-t-butyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various biological studies.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

Mal-PEG12-t-butyl ester exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with thiol groups on biomolecules, forming stable thioether bonds. This enables the conjugation of various biomolecules, enhancing their solubility, stability, and functionality .

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG4-t-butyl ester
  • Mal-PEG8-t-butyl ester
  • Mal-PEG24-t-butyl ester

Comparison

Mal-PEG12-t-butyl ester is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and stability. Compared to shorter chain derivatives like Mal-PEG4-t-butyl ester, it offers better solubility. Compared to longer chain derivatives like Mal-PEG24-t-butyl ester, it provides better stability and ease of handling .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H63NO16/c1-35(2,3)52-34(39)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-32(37)4-5-33(36)38/h4-5H,6-31H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLVSDMGPTZENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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